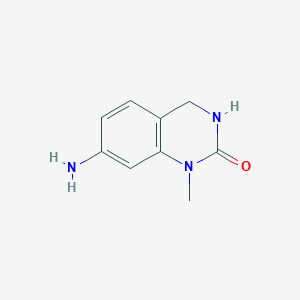

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, also known as 7-AMQ, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the quinazolinone family, and has a wide range of potential uses for biochemical and physiological research. Additionally, this paper will outline several potential future directions for 7-AMQ research.

科学的研究の応用

Anticancer Activity

Researchers have synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, demonstrating potential anticancer activities. These compounds were evaluated through cell viability and wound healing assays, showing selective activity against cancer cells with varying effectiveness across different cancer types. Some compounds exhibited significant ability to inhibit cell migration, suggesting their utility as anti-cancer agents (Kubica et al., 2018).

Antituberculosis Activity

A series of novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and screened against the H37Ra strain of Mycobacterium tuberculosis. Several analogs displayed potent anti-tuberculosis activity, with compound 3m showcasing activity comparable to that of the standard drug rifampicin. This study highlights the potential of 7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives in generating new anti-tuberculosis agents (Panneerselvam et al., 2016).

Antiallergic Activity

The synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one compounds, closely related to the chemical structure of interest, showed significant antiallergic activity. These findings suggest the potential utility of modifying the this compound structure to explore treatments for allergic conditions (Suzuki et al., 1977).

Inhibition of Enzymatic Activity

Novel quinazolinone derivatives were synthesized and tested for their inhibitory activity against several metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds displayed significant inhibition, indicating their potential as therapeutic agents for conditions involving these enzymes (Tokalı et al., 2021).

Corrosion Inhibition

Schiff bases derived from quinazolinone structures have been identified as highly efficient inhibitors for the corrosion of mild steel in corrosive acid environments. This application demonstrates the versatility of quinazolinone derivatives beyond biomedical applications, showcasing their potential in materials science and engineering (Jamil et al., 2018).

特性

IUPAC Name |

7-amino-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOYHPXTJTUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)

![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/no-structure.png)

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)

methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)